molecular formula C8H7FN2OS B8121648 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine

6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine

Cat. No. B8121648
M. Wt: 198.22 g/mol
InChI Key: GWFUCUXXHYVFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08703758B2

Procedure details

A suspension of copper(II) chloride (546 mg) and tert-butyl nitrite (0.600 mL) in acetonitrile (10 mL) was stirred at 50° C. for 20 min. To the reaction mixture was added a solution of 6-fluoro-5-methoxy-1,3-benzothiazol-2-amine (670 mg) in acetonitrile (10 mL), and the mixture was further stirred at 50° C. for 30 min. 1M Hydrochloric acid and saturated brine were added to the reaction mixture, and the insoluble material was filtered. The filtrate was extracted with ethyl acetate, the filtered insoluble material was dissolved in THF, and the solution was combined with the organic layer. The mixture was applied to silica gel column chromatography (ethyl acetate). The solvent was evaporated under reduced pressure and the obtained solid was washed with ethyl acetate/hexane to give the title compound (350 mg).
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
546 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.[F:8][C:9]1[C:18]([O:19][CH3:20])=[CH:17][C:12]2[N:13]=[C:14](N)[S:15][C:11]=2[CH:10]=1.[ClH:21]>C(#N)C.[Cl-].[Na+].O.[Cu](Cl)Cl>[Cl:21][C:14]1[S:15][C:11]2[CH:10]=[C:9]([F:8])[C:18]([O:19][CH3:20])=[CH:17][C:12]=2[N:13]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
670 mg
Type
reactant
Smiles
FC1=CC2=C(N=C(S2)N)C=C1OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
546 mg
Type
catalyst
Smiles
[Cu](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at 50° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate
DISSOLUTION
Type
DISSOLUTION
Details
the filtered insoluble material was dissolved in THF
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the obtained solid was washed with ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1SC2=C(N1)C=C(C(=C2)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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